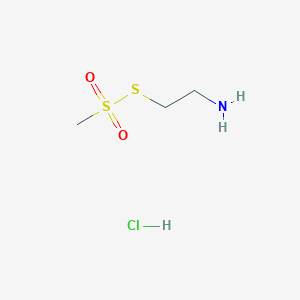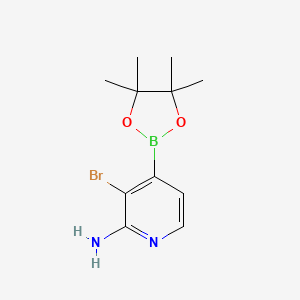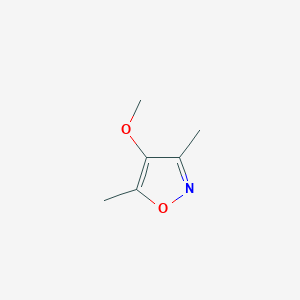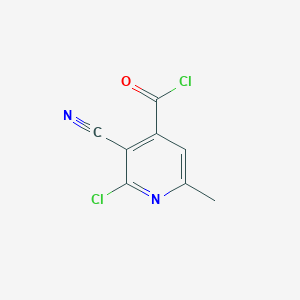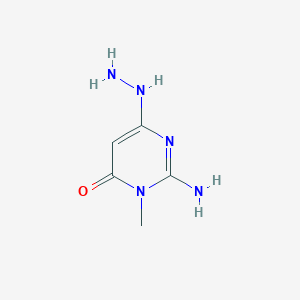
2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that contains a pyrimidine ring substituted with amino, hydrazinyl, and methyl groups. Compounds with pyrimidine rings are of significant interest in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of a 2-amino-3-methylpyrimidin-4-one derivative with hydrazine hydrate. The reaction conditions may include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives or reduced pyrimidine rings.
Substitution: The amino and hydrazinyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydrazinyl-6-methylpyrimidine: Similar structure but different substitution pattern.
2-Amino-6-methylpyrimidin-4-one: Lacks the hydrazinyl group.
2-Hydrazinyl-6-methylpyrimidin-4-one: Lacks the amino group.
Uniqueness
2-Amino-6-hydrazinyl-3-methylpyrimidin-4(3H)-one is unique due to the presence of both amino and hydrazinyl groups on the pyrimidine ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C5H9N5O |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
2-amino-6-hydrazinyl-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H9N5O/c1-10-4(11)2-3(9-7)8-5(10)6/h2,9H,7H2,1H3,(H2,6,8) |
InChI Key |
ZXXATOBUKOTTFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1N)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
